![molecular formula C10H16N2O2S B2638118 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 918865-06-2](/img/structure/B2638118.png)
2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
The compound “2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide” belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a suitable amine with benzenesulfonyl chloride. The exact synthesis would depend on the specific substituents on the benzene ring .Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring, a sulfonamide group, and a propan-2-yl group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzenesulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with strong acids, or as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzenesulfonamides are typically solid at room temperature and are soluble in organic solvents .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis and structural analysis of various Schiff bases and organosulfur metallic compounds. Studies have focused on crystal structures, hydrogen bonding, and π–π stacking interactions, providing insight into the conformation and interaction of molecules. Advanced spectroscopic techniques and X-ray diffraction analyses are commonly used to elucidate the structure of these compounds (Subashini et al., 2009), (Hassan et al., 2021).
Polymer Modification and Medical Application
- The compound has been incorporated into the modification of polyvinyl alcohol/acrylic acid hydrogels through radiation-induced processes. The modification aims to enhance the biological activity of polymers, potentially leading to applications in the medical field. The amine-modified polymers showed increased thermal stability and promising antibacterial and antifungal activities, suggesting their suitability for medical applications (Aly & El-Mohdy, 2015).
Molecular and Computational Chemistry
- The compound has been used in the study of non-covalent interactions, density functional theory (DFT) calculations, and solvent-dependent nonlinear optical (NLO) studies. These studies are crucial for understanding the electronic properties, molecular electrostatic potential, and NLO properties of molecules, which are important for the development of non-linear optical materials (Shahid et al., 2018).
Tautomerism and Antibacterial Activity
- Research has been conducted on the tautomerism of sulfonamide-1,2,4-triazine derivatives, showing the coexistence of sulfonimide and sulfonamide forms in various solvents. The amino groups involved in these tautomeric forms engage in strong intermolecular hydrogen bonds, contributing to the stability of the molecules. Additionally, Schiff bases of substituted salicylaldehydes and sulfonamides have been synthesized, showing significant antimicrobial activity and serving as potential antibacterial agents (Branowska et al., 2022), (Mondal et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(aminomethyl)-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)10-6-4-3-5-9(10)7-11/h3-6,8,12H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNHNFNEAUAQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide |
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